REACTION_SMILES
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[F:23][B-:24]([F:25])([F:26])[F:27].[H+:22].[N:17](=[O:18])[O-:19].[NH2:1][c:2]1[n:3][c:4]2[c:5]([CH:14]([CH3:15])[CH3:16])[c:6]([O:12][CH3:13])[cH:7][cH:8][c:9]2[cH:10][n:11]1.[NH3:21].[Na+:20]>>[c:2]1(=[O:18])[nH:3][c:4]2[c:5]([CH:14]([CH3:15])[CH3:16])[c:6]([O:12][CH3:13])[cH:7][cH:8][c:9]2[cH:10][n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cnc(N)nc2c1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc2cnc(=O)[nH]c2c1C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |